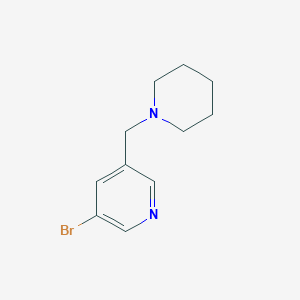

3-Bromo-5-(piperidin-1-ylmethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVCJTZTBBYGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736578 | |

| Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866327-70-0 | |

| Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This compound is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this molecule is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a piperidinomethyl side chain—are prevalent in a wide range of pharmacologically active compounds. This guide details plausible synthetic routes with generalized experimental protocols for analogous compounds, summarizes its key chemical data, and discusses its potential utility as a building block for more complex molecules. Safety information, based on related chemical structures, is also provided to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a piperidinomethyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the piperidinomethyl moiety is a common feature in centrally active and other therapeutic agents.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 866327-70-0[1] |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| Property | Value |

| Physical State | Solid (predicted) |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate (predicted). |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis and Experimental Protocols

Route 1: Synthesis via Nucleophilic Substitution

This common two-step pathway begins with the radical bromination of a methylpyridine precursor, followed by a nucleophilic substitution with piperidine.

Step 1: Radical Bromination of 3-Bromo-5-methylpyridine

The first step involves the formation of a bromomethyl intermediate from the corresponding methylpyridine using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).

-

Experimental Protocol (General Procedure):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine.

-

Purify the product by flash column chromatography on silica gel.

-

Step 2: Nucleophilic Substitution with Piperidine

The bromomethyl intermediate is then reacted with piperidine to yield the final product.

-

Experimental Protocol (General Procedure):

-

Dissolve the purified 3-bromo-5-(bromomethyl)pyridine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

To this solution, add piperidine (2.0-3.0 equivalents). The excess piperidine also serves as a base to neutralize the hydrobromic acid byproduct.

-

Stir the reaction mixture at room temperature for an extended period (typically 12-24 hours), monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine to remove any remaining water-soluble impurities, and dry over an anhydrous drying agent.

-

Concentrate the organic phase and purify the crude product by column chromatography to obtain pure this compound.

-

Caption: Synthetic pathway via nucleophilic substitution.

Route 2: Synthesis via Reductive Amination

An alternative and often milder approach is the reductive amination of an aldehyde precursor with piperidine using a suitable reducing agent.

-

Experimental Protocol (General Procedure):

-

In a reaction vessel, dissolve 3-bromo-5-formylpyridine (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in a suitable solvent, such as methanol, dichloromethane, or 1,2-dichloroethane.

-

Stir the solution at room temperature for a short period to allow for the formation of the iminium ion intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-2.0 equivalents), portion-wise to the reaction mixture.

-

Continue to stir at room temperature and monitor the reaction's progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to yield this compound.

-

Caption: Synthetic pathway via reductive amination.

Potential Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily recognized as a synthetic intermediate or building block in the chemical literature.[2] The true value of this compound lies in its potential for the synthesis of more elaborate molecules for drug discovery.

-

Versatile Synthetic Handle: The carbon-bromine bond on the pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2] This allows for the facile introduction of aryl, heteroaryl, amino, and alkyne functionalities at the 3-position of the pyridine ring.

-

Pharmacologically Relevant Scaffolds: The pyridine ring is a common scaffold in numerous biologically active molecules.[2] Similarly, the piperidine moiety is a well-known pharmacophore present in a vast number of approved drugs, particularly those targeting the central nervous system. The combination of these two structural features in this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

Caption: Potential for chemical diversification.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following safety information is based on analogous bromopyridine and piperidine derivatives and should be considered as a guideline for safe laboratory practices.

| Hazard Class | Description |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult a comprehensive Safety Data Sheet for the specific compound or a close structural analog before handling.

References

An In-depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS No. 1195765-45-7) and Dabrafenib Mesylate (CAS No. 1195768-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Dabrafenib and its mesylate salt, a potent inhibitor of BRAF kinases. While the initial query referenced CAS number 866327-70-0, which corresponds to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, the context of an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized active pharmaceutical ingredient, Dabrafenib. This document focuses on Dabrafenib (free base) and its clinically relevant mesylate salt form.

Dabrafenib is a targeted therapy used in the treatment of various cancers, particularly those with BRAF V600 mutations.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key properties of Dabrafenib and its mesylate salt.

Table 1: General and Calculated Physicochemical Properties

| Property | Dabrafenib (Free Base) | Dabrafenib Mesylate | Data Source |

| CAS Number | 1195765-45-7 | 1195768-06-9 | [1][3][4] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | C₂₄H₂₄F₃N₅O₅S₃ | [3][4][5] |

| Molecular Weight | 519.56 g/mol | 615.67 g/mol | [3][4][5] |

| Exact Mass | 519.1038 g/mol | 615.0892 g/mol | Calculated |

| Topological Polar Surface Area | 155 Ų | 210 Ų | Calculated |

| Hydrogen Bond Donor Count | 2 | 3 | Calculated |

| Hydrogen Bond Acceptor Count | 9 | 14 | Calculated |

| Rotatable Bond Count | 5 | 6 | Calculated |

Table 2: Experimental Physicochemical Properties

| Property | Value | Experimental Conditions | Data Source |

| Physical Description | White to slightly colored solid | Ambient | [1] |

| pKa | 6.6, 2.2, -1.5 | Aqueous media | [1] |

| Aqueous Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 | Aqueous media | [1] |

| Solubility in Organic Solvents | DMSO: ≥ 33 mg/mL; Ethanol: < 1 mg/mL | 25°C | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of physicochemical data. The following sections outline standard methodologies for determining the key properties of a small molecule drug like Dabrafenib.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of Dabrafenib or its mesylate salt to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) or organic solvents (e.g., DMSO, ethanol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved Dabrafenib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[5][8]

Principle: The pKa is determined by monitoring the change in pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.

Methodology:

-

Sample Preparation: A known concentration of Dabrafenib is dissolved in a suitable solvent, often a co-solvent system (e.g., water/methanol) for poorly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using an automated titrator.

-

pH Measurement: The pH of the solution is measured continuously using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve using appropriate software.

Structural Elucidation (NMR, Mass Spectrometry, and X-ray Crystallography)

The definitive structure of a molecule is determined through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within a molecule.[9][10][11]

-

¹H NMR: Identifies the number and types of hydrogen atoms.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms. Experimental Details: A sample of Dabrafenib is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in a high-field NMR spectrometer. The resulting spectra are analyzed to assign all proton and carbon signals and to confirm the molecular structure.

-

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.[12][13][14][15]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition. Experimental Details: A dilute solution of Dabrafenib is introduced into the mass spectrometer (e.g., via electrospray ionization). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

-

Single-Crystal X-ray Crystallography: Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17][18][19][20] Experimental Details: A high-quality single crystal of Dabrafenib is grown and mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to solve the crystal structure.

Mandatory Visualizations

Signaling Pathway

Dabrafenib is an inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[1][2][21][22][23][24][25][26][27][28] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving tumor growth.

Figure 1: Dabrafenib inhibits the mutated BRAF kinase, blocking downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor like Dabrafenib.

Figure 2: A streamlined workflow for assessing the inhibitory activity of Dabrafenib.

Experimental Protocol: Cell Proliferation Assay (MTT/MTS)

Cell proliferation assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[29][30][31]

Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: BRAF V600E mutant cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Dabrafenib for a specified period (e.g., 72 hours). Control wells receive vehicle only.

-

Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the log of the Dabrafenib concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of Dabrafenib and its mesylate salt, along with standardized experimental protocols for their determination. The visualizations of the BRAF/MEK/ERK signaling pathway and a typical experimental workflow offer a clear understanding of the compound's mechanism of action and evaluation process. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important targeted cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 10. use of nmr in structure ellucidation | PDF [slideshare.net]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. scribd.com [scribd.com]

- 13. Khan Academy [khanacademy.org]

- 14. MASS SPECTROMETRY [biosiva.50webs.org]

- 15. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. rigaku.com [rigaku.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. broadpharm.com [broadpharm.com]

- 30. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 31. StarrLab - Proliferation MTT/MTS assay [sites.google.com]

Reactivity of the 3-bromopyridine moiety in synthetic chemistry

An In-depth Technical Guide to the Reactivity of the 3-Bromopyridine Moiety

Introduction

3-Bromopyridine is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a versatile precursor for a vast array of functionalized pyridine derivatives. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine nitrogen and the halogen substituent, enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the 3-bromopyridine moiety, focusing on its application in key synthetic reactions. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine scaffolds in the design and synthesis of novel molecules.

The pyridine ring is electronically analogous to a benzene ring with one CH group replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the ring. This results in a significant polarization of the C-Br bond and renders the pyridine ring electron-deficient, influencing its reactivity in several ways:

-

Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition by transition metal catalysts, making 3-bromopyridine an excellent substrate for various cross-coupling reactions.

-

Organometallic Chemistry: Halogen-metal exchange or direct insertion of metals can be achieved to form 3-pyridyl organometallic reagents, such as Grignard or organolithium species.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring facilitates nucleophilic attack, although the 3-position is less activated than the 2- and 4-positions.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

3-Bromopyridine is an exceptionally common substrate in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for synthesizing 3-arylpyridines.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst / Ligand | Boron Reagent | Base | Solvent System | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Potassium Phenyltrifluoroborate | K₂CO₃ | H₂O | 100 | 96 | [1] |

| Pd(OAc)₂ | Potassium Phenyltrifluoroborate | Cs₂CO₃ | H₂O | 100 | 94 | [1] |

| Pd(PPh₃)₄ | 2-Methoxyphenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

A representative procedure for the Suzuki-Miyaura coupling is as follows:

-

To a reaction vessel, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid or its equivalent (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base like K₂CO₃ (2.0 mmol).

-

Add the appropriate solvent system, for example, a mixture of toluene and water.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring to the specified temperature (e.g., 80-100 °C).

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-arylpyridine.

Visualization: Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction couples 3-bromopyridine with alkenes to form 3-vinylpyridines. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Data Presentation: Heck Reaction Conditions

| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 78 | [3] |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | Silica Gel (Ball Milling) | - | - | [4][5] |

| Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium Salt | K₂CO₃ | DMF/H₂O | 80 | >95 | [6] |

Sonogashira Coupling

This reaction is a powerful tool for forming a C(sp²)-C(sp) bond between 3-bromopyridine and a terminal alkyne, yielding 3-alkynylpyridines. It uniquely employs a dual catalytic system of palladium and copper.[7]

Data Presentation: Sonogashira Coupling Conditions

| Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 96 | [8][9][10] |

| Cyclopropylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 88 | [10] |

| 1-Decyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 85 | [10] |

| Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 56 | [11] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

The following protocol is adapted for a substituted 3-bromopyridine derivative[8]:

-

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

-

Add 2.0 mL of DMF and stir the mixture for 30 minutes.

-

Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction, dilute with an appropriate organic solvent, and perform an aqueous workup.

-

Dry the organic phase, concentrate, and purify the residue by chromatography to obtain the 2-amino-3-alkynylpyridine product.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 3-bromopyridine with a wide range of primary and secondary amines. The choice of phosphine ligand is critical for high efficiency.[12]

Data Presentation: Buchwald-Hartwig Amination Conditions

| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | [13] |

| Morpholine | Pd₂(dba)₃ / RuPhos (L3) | LiHMDS | THF | 65 | 71 | [14] |

| Morpholine | RuPhos-precatalyst (Pre-L3) | LiHMDS | THF | 65 | 83 | [14] |

| Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | LiHMDS | THF | 65 | 78 | [14] |

Visualization: General Cross-Coupling Workflow

Lithiation and Grignard Reagent Formation

Formation of organometallic intermediates from 3-bromopyridine is a key strategy for introducing a wide variety of electrophiles.

Lithiation via Halogen-Metal Exchange

Direct halogen-metal exchange using organolithium reagents like n-BuLi can generate 3-lithiopyridine. This intermediate is highly reactive and must be handled at low temperatures to prevent side reactions. Toluene has been identified as a superior solvent to THF for cleanly generating 3-lithiopyridine at -50°C.[15][16]

Experimental Protocol: Lithiation and Borylation of 3-Bromopyridine

This procedure yields the valuable 3-pyridylboronic acid[15]:

-

Dissolve 3-bromopyridine in toluene and cool the solution to -50 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (nBuLi) while maintaining the low temperature.

-

Stir the mixture for a short period to ensure complete formation of 3-lithiopyridine.

-

Add an electrophile, such as triisopropyl borate, to the solution.

-

Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.

-

The resulting 3-pyridylboronic acid can be isolated after workup, with reported yields as high as 87%.[15][16]

Directed ortho-Lithiation

While halogen-metal exchange occurs at the C3 position, directed ortho-lithiation can achieve functionalization at C2. Complexing 3-bromopyridine with BF₃ directs lithiation with LDA to the C2 position exclusively.[17][18][19]

Grignard Reagent Formation

3-Pyridylmagnesium bromide can be prepared by reacting 3-bromopyridine with magnesium metal, typically in an ether solvent like THF or diethyl ether.[20][21] Recently, light-promoted methods have emerged. A purple light-promoted radical coupling of bromopyridines with pre-formed Grignard reagents provides an alternative, transition-metal-free pathway for C-C bond formation via a proposed photoinduced SRN1 mechanism.[22][23]

Visualization: Synthetic Strategies from 3-Bromopyridine

Nucleophilic Aromatic Substitution (SNA_r)

Direct SNAr on halopyridines is challenging. The attack of a nucleophile is most favorable at the C2 and C4 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[24] Attack at C3 does not allow for this stabilization, making direct substitution at this position difficult.

However, substitution can be achieved under specific conditions. For instance, reactions with thiophenoxide have been studied, though they are kinetically slower compared to substitutions at other positions.[25][26] In some cases, SNAr at the 3-position is proposed to proceed through a pyridyne intermediate, which can lead to substitution at the C4 position.[27] For pyridinium salts, the leaving group order can differ from typical SNAr reactions, with studies showing an order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I for substitution with piperidine.[28]

Conclusion

The 3-bromopyridine moiety is a remarkably versatile and reactive functional group. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which provide reliable and high-yielding routes to a diverse range of 3-substituted pyridines. Furthermore, its ability to undergo halogen-metal exchange to form organolithium and Grignard reagents opens pathways for the introduction of a vast scope of electrophiles. While direct nucleophilic aromatic substitution at the C3-position is electronically disfavored, specialized conditions and alternative mechanisms can achieve this transformation. The continued development of novel catalytic systems and synthetic methodologies ensures that 3-bromopyridine will remain a cornerstone building block for chemists in academia and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. collaborate.princeton.edu [collaborate.princeton.edu]

- 17. researchgate.net [researchgate.net]

- 18. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [ciceco.ua.pt]

- 19. researchgate.net [researchgate.net]

- 20. Grignard reagent - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Role of the piperidin-1-ylmethyl group in pharmacologically active compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant role in the development of a wide range of pharmaceuticals.[1][2][3][4] Its saturated, flexible nature and basic nitrogen atom allow it to profoundly influence the physicochemical and pharmacological properties of a molecule. When incorporated as a piperidin-1-ylmethyl group, this moiety serves as a critical pharmacophore and a versatile synthetic building block, enabling crucial interactions with biological targets and optimizing pharmacokinetic profiles. This guide explores the multifaceted role of the piperidin-1-ylmethyl group, covering its impact on structure-activity relationships, its synthesis, and its presence in key therapeutic agents.

Physicochemical Properties and Pharmacokinetic Impact

The piperidin-1-ylmethyl group imparts several key physicochemical characteristics to a parent molecule, which are instrumental in its journey through the body.

-

Basicity and Solubility: The nitrogen atom within the piperidine ring typically has a pKa in the range of 8-11, making it protonated at physiological pH. This basicity allows for the formation of hydrochloride or other salts, which significantly enhances aqueous solubility—a critical factor for drug formulation and administration.

-

Lipophilicity: While the basic nitrogen improves water solubility, the hydrocarbon skeleton of the piperidine ring adds lipophilic character. This balance between hydrophilicity and lipophilicity is crucial for traversing biological membranes and achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

-

Conformational Flexibility: The piperidine ring exists predominantly in a stable chair conformation. This conformational flexibility, combined with the rotational freedom of the methyl linker, allows the group to orient itself optimally within a receptor's binding pocket, maximizing binding affinity.[7][8]

Synthesis: The Mannich Reaction

The most common and efficient method for introducing a piperidin-1-ylmethyl group onto a molecule is the Mannich reaction .[9] This is a three-component condensation reaction involving:

-

A compound with an active hydrogen atom (e.g., a ketone, phenol, or indole).

-

An aldehyde, typically formaldehyde.

-

A secondary amine, in this case, piperidine.

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine, which then undergoes nucleophilic attack by the active hydrogen compound to form the "Mannich base"—the piperidin-1-ylmethyl substituted product.[10][11][12]

Role in Pharmacodynamics and Structure-Activity Relationships (SAR)

The piperidin-1-ylmethyl group is a key feature in numerous drugs, where it plays a direct role in binding to biological targets and defining the structure-activity relationship (SAR).

Case Study: Donepezil (Aricept)

Donepezil is a potent and selective acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[13][14][] The molecule's structure features a 1-benzyl-4-(piperidin-1-ylmethyl) moiety linked to an indanone core. SAR studies have demonstrated that the piperidine nitrogen is critical for its high affinity.[16]

-

Binding Interaction: The protonated piperidine nitrogen is believed to form a crucial ionic interaction with the peripheral anionic site (PAS) of the AChE enzyme.

-

SAR Insights: Studies on Donepezil analogs have shown that replacing the piperidine with smaller or larger rings, or altering the substitution on the nitrogen, often leads to a significant decrease in inhibitory potency.

The following diagram illustrates the mechanism of action of Donepezil at the cholinergic synapse.

Case Study: Raloxifene (Evista)

Raloxifene is a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17][18] Its structure includes a p-[2-(piperidin-1-yl)ethoxy]benzoyl group. This basic side chain is a common feature in many SERMs and is critical for its tissue-specific activity. It influences the conformational change of the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins, which results in estrogenic effects in bone and anti-estrogenic effects in breast and uterine tissues.[19][20][21]

Quantitative SAR Data

The table below summarizes the SAR data for a series of Donepezil-related indanone derivatives, highlighting the importance of the piperidin-1-ylmethyl moiety for AChE inhibition.

| Compound | R Group (Modification from Donepezil) | AChE IC₅₀ (nM) | Reference |

| Donepezil (13e) | 1-benzyl-4-piperidinylmethyl | 5.7 | [16] |

| Analog A | N-benzoylaminoethyl | >1000 | [16] |

| Analog B | 2-isoindolin-2-ylethyl | ~50-100 | [16] |

| Analog C | Indanone moiety (lacking piperidine) | ~100-500 | [16] |

Data is synthesized from trends described in the cited literature.

Experimental Protocols

A. General Protocol for Synthesis via Mannich Reaction

This protocol describes a general method for the synthesis of a 2-(piperidin-1-ylmethyl)cyclohexanone derivative.[10]

-

Reagents and Materials:

-

Cyclohexanone (1.0 eq)

-

Piperidine (1.1 eq)

-

Aqueous Formaldehyde (37%, 1.2 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone and piperidine in ethanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add aqueous formaldehyde dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with HCl to pH ~2 to protonate the product.

-

Wash the mixture with diethyl ether to remove unreacted starting materials.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution until pH ~8-9.

-

Extract the product into diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the final compound.

-

B. Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.

-

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Reagents and Materials:

-

AChE enzyme solution (from electric eel or human recombinant)

-

Phosphate buffer (pH 8.0)

-

DTNB solution (in buffer)

-

ATCI solution (in buffer)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of the AChE enzyme solution to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a control (no inhibitor) and calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

-

Drug Discovery Workflow

The integration of the piperidin-1-ylmethyl group into a drug discovery campaign follows a structured workflow, from initial design to preclinical evaluation.

Conclusion

The piperidin-1-ylmethyl group is a privileged structural motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage in high-affinity interactions with a multitude of biological targets. Its straightforward synthesis via the Mannich reaction further enhances its utility. As demonstrated by its central role in successful drugs like Donepezil and Raloxifene, this group serves as a powerful tool for medicinal chemists to modulate solubility, basicity, and receptor binding. The continued exploration of piperidine-containing scaffolds promises to yield novel therapeutics with enhanced efficacy and safety profiles, cementing the importance of this functional group in the future of drug discovery.[8]

References

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. oarjbp.com [oarjbp.com]

- 13. Donepezil [drugfuture.com]

- 14. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Raloxifene - Wikipedia [en.wikipedia.org]

- 19. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Raloxifene European Pharmacopoeia (EP) Reference Standard 82640-04-8 [sigmaaldrich.com]

A Technical Review of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its Analogs: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom and a piperidin-1-ylmethyl substituent at the 3- and 5-positions, respectively, of the pyridine ring creates the versatile chemical entity, 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. While specific literature on this exact molecule is sparse, this technical guide provides a comprehensive review of its synthesis, potential biological activities, and structure-activity relationships by examining its constituent moieties and analogous structures. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

Halogenated pyridines are pivotal intermediates in organic synthesis, offering a reactive handle for a multitude of cross-coupling reactions to build molecular complexity.[1] The pyridine nucleus itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The piperidine moiety is also of great significance in pharmaceuticals, being a common component in drugs targeting the central nervous system and other therapeutic areas.[4] The combination of these three components—a brominated pyridine core and a piperidinomethyl side chain—suggests that this compound and its analogs are promising candidates for drug discovery programs.

Synthesis Strategies

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic approach can be extrapolated from established methodologies for the synthesis of 3-halopyridines and the functionalization of pyridine rings.

A common strategy for producing 3-bromopyridines involves the diazotization of an amino-substituted pyridine followed by bromination.[5] Alternatively, direct bromination of a substituted pyridine can be achieved under specific conditions.[5] A more recent and highly regioselective method for 3-selective halogenation of pyridines proceeds through Zincke imine intermediates, which involves a ring-opening, halogenation, and ring-closing sequence.[6][7][8][9]

A potential synthetic workflow for this compound is proposed below.

References

- 1. This compound | 866327-70-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

The Multifaceted Biological Potential of Substituted Bromopyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. The introduction of a bromine substituent onto the pyridine ring offers a versatile handle for synthetic modification while often enhancing biological activity. This technical guide provides an in-depth exploration of the potential biological activities of substituted bromopyridines, with a focus on their anticancer, antimicrobial, and neurological applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Anticancer Activity of Substituted Bromopyridines

Substituted bromopyridines have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and disruption of critical cellular processes.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of bromopyridine derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[2] Bromopyridine-based compounds can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4][5] Both pathways converge on the nucleus to regulate gene expression related to cell proliferation, survival, and angiogenesis. Substituted bromopyridines can inhibit the initial phosphorylation event, thus blocking signal transduction.

Caption: EGFR signaling pathway and the inhibitory action of substituted bromopyridines.

Disruption of Microtubule Dynamics

Another important anticancer mechanism for some bromopyridine derivatives is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[6] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Tubulin polymerization is a dynamic process involving the addition and removal of tubulin dimers from the ends of microtubules. This process is tightly regulated by various microtubule-associated proteins (MAPs). Certain small molecules, including some substituted bromopyridines, can bind to tubulin and disrupt this equilibrium, either by inhibiting polymerization or by stabilizing the microtubules, both of which are detrimental to rapidly dividing cancer cells.[7]

Caption: Inhibition of tubulin polymerization by substituted bromopyridines leading to apoptosis.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of substituted bromopyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for various bromopyridine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [8] |

| Pyridine-urea derivative 8n | VEGFR-2 | Not specified, but noted for activity | [8] |

| 2-Methylbenzofuran derivative | MDA-MB-231 | 0.50 | [9] |

| 5-Bromobenzofuran derivative | MDA-MB-231 | 0.54 | [9] |

| s-Triazine derivative 97 | MCF-7 | 0.77 ± 0.01 | [9] |

| s-Triazine derivative 98 | MCF-7 | 0.1 ± 0.01 | [9] |

| Indole-benzothiazole derivative 90 | MDA-MB-231 | 0.024 | [9] |

| Pyridopyrimidine derivative | HCT-116, HepG2, MCF-7 | Moderate to superior activity | [10] |

| 4-t-butyl benzoyl cytidine derivative | Various | Not specified, but noted for activity | [11] |

| Lauroyl cytidine derivative | Various | Not specified, but noted for activity | [11] |

| Palmitoyl cytidine derivative | Various | Not specified, but noted for activity | [11] |

| 4-bromo derivative (HC 2) | Various | 1.0 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted bromopyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Substituted Bromopyridines

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted bromopyridines have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of bromopyridines are not as extensively studied as their anticancer effects but are thought to involve the disruption of essential cellular processes in microorganisms. These may include inhibition of DNA gyrase, interference with cell wall synthesis, or disruption of microbial membrane integrity.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of substituted bromopyridines is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thienopyridine derivative 12a | E. coli | 19.5 | [13] |

| Thienopyridine derivative 12a | B. mycoides | <4.8 | [13] |

| Thienopyridine derivative 12a | C. albicans | <4.8 | [13] |

| Thienopyridine derivative 15 | E. coli | >4.8 | [13] |

| Thienopyridine derivative 15 | B. mycoides | 9.8 | [13] |

| Thienopyridine derivative 15 | C. albicans | 39 | [13] |

| 3-cyanopyridine derivative 3d | E. coli | 3.91 | [13] |

| 3-cyanopyridine derivative 3e | E. coli | 3.91 | [13] |

| Nicotinic acid hydrazone 6f | S. aureus | 0.49-1.95 | [13] |

| Nicotinic acid hydrazone 6p | C. albicans | 0.49-0.98 | [13] |

| 4-Aminoquinoline-hydrazone HD6 | B. subtilis | 8 | [14] |

| 4-Aminoquinoline-hydrazone HD6 | S. aureus | 128 | [14] |

| 4-Aminoquinoline-hydrazone HD6 | P. aeruginosa | 128 | [14] |

Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay, also known as the Kirby-Bauer disk diffusion test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.

Caption: A generalized workflow for the zone of inhibition antimicrobial susceptibility test.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the substituted bromopyridine compound onto the surface of the agar. A control disk with the solvent and a standard antibiotic disk should also be included.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

Neurological Activity of Substituted Bromopyridines

Substituted bromopyridines have also been investigated for their potential in treating neurological disorders. Their activity often stems from their ability to modulate the function of various neurotransmitter receptors and transporters in the central nervous system (CNS).

Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[15] Modulation of GABA-A receptor activity is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. Some substituted bromopyridines have been shown to act as allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[3]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential. Positive allosteric modulators, such as some bromopyridine derivatives, bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased Cl- influx and greater neuronal inhibition.

Caption: Positive allosteric modulation of the GABA-A receptor by substituted bromopyridines.

Interaction with Serotonin Receptors and Transporters

The serotonergic system is a critical regulator of mood, cognition, and other physiological processes. Dysregulation of this system is implicated in depression, anxiety, and other psychiatric disorders. Substituted bromopyridines have been explored as ligands for various serotonin (5-HT) receptors and the serotonin transporter (SERT).[5][12]

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal. Many antidepressant drugs, known as selective serotonin reuptake inhibitors (SSRIs), act by blocking SERT. This leads to an increase in the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Some bromopyridine derivatives may act in a similar manner.

Caption: Inhibition of the serotonin transporter (SERT) by substituted bromopyridines.

Quantitative Data: Neurological Activity

The affinity of substituted bromopyridines for neurological targets is often determined using radioligand binding assays and is expressed as the inhibition constant (Ki).

| Compound/Derivative | Target | Ki (nM) | Reference |

| Triazolo-Pyridazine derivative 45 | GABA-A Receptor | 0.70 ± 0.66 | [3] |

| Imidazobenzodiazepine PWZ-029 | α5β3γ2 GABA-A Receptor | 38.8 | [9] |

| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1A Receptor | High nanomolar affinity | [5] |

| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1B/1D Receptor | High nanomolar affinity | [5] |

| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT2B Receptor | High nanomolar affinity | [5] |

| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT6 Receptor | High nanomolar affinity | [5] |

| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT7 Receptor | High nanomolar affinity | [5] |

| Thiazole derivative 237 | 5-HT7 Receptor | Subnanomolar affinity |

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand with a receptor. A radiolabeled ligand (e.g., with ³H or ¹²⁵I) is used to directly measure binding to the receptor.

References

- 1. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for the chemical compound 3-Bromo-5-(piperidin-1-ylmethyl)pyridine (CAS No. 866327-70-0). Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information from structurally similar brominated pyridine and piperidine derivatives to provide a thorough understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

| Property | Value (this compound) | Value (3-Bromo-5-methylpyridine - for comparison) |

| CAS Number | 866327-70-0 | 3430-16-8[1] |

| Molecular Formula | C₁₁H₁₅BrN₂ | C₆H₆BrN[1] |

| Molecular Weight | 255.16 g/mol | 172.02 g/mol [1] |

| IUPAC Name | This compound | 3-Bromo-5-methylpyridine |

| Appearance | Solid or liquid | Colorless to pale yellow liquid or crystalline solid |

| Density | Not available | 1.4869 g/mL at 25 °C[1] |

| Boiling Point | Not available | 197.4 °C |

| Melting Point | Not available | 14-15 °C |

| Flash Point | Not available | 90.6 °C (closed cup)[1] |

| Storage Temperature | Inert atmosphere, room temperature | Keep in a dry, cool and well-ventilated place |

Safety and Hazard Information

The primary source of safety information for this compound is the Safety Data Sheet (SDS) provided by suppliers. The following table summarizes the key hazard information.

| Hazard Category | GHS Classification and Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: Store in a well-ventilated place. Keep container tightly closed.[3]Disposal: Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological Data

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the public domain. However, piperidine and pyridine derivatives, in general, can exhibit a range of toxicological effects. For instance, some piperidine derivatives have been shown to have moderate toxicity, with effects dependent on the nature and position of substituents.[4]

Ecotoxicological Information

There is no specific ecotoxicological information available for this compound. General principles for chemical handling should be followed to prevent environmental release.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following protocols are based on the available safety data and best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.

Caption: Engineering controls to minimize exposure.

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Experimental Protocols

While specific experimental protocols for the use of this compound are not detailed in the available literature, its structure suggests its primary use as a synthetic intermediate in drug discovery and organic synthesis. The bromo-pyridine moiety is a versatile handle for various cross-coupling reactions.

General Procedure for a Suzuki Cross-Coupling Reaction (Hypothetical)

This is a generalized, hypothetical protocol based on common procedures for similar compounds. Note: This protocol has not been validated for this specific compound and should be adapted and optimized by a qualified chemist.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the piperidine and pyridine moieties are common scaffolds in many biologically active compounds. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] Pyridine derivatives are also key components in numerous drugs and have been investigated for a variety of therapeutic applications.[6]

The presence of the 3-bromopyridine structure suggests that this compound is likely a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The piperidin-1-ylmethyl group can influence physicochemical properties such as solubility and lipophilicity, which are important for drug development.

Conclusion

This compound is a chemical intermediate with limited publicly available safety and toxicological data. The available information indicates that it is an irritant to the skin and eyes, and appropriate personal protective equipment and engineering controls should be used during handling. While detailed experimental protocols and biological activity data are lacking for this specific compound, its structural features suggest its utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Researchers should exercise caution and refer to the safety data for structurally similar compounds until more specific information becomes available. It is imperative to conduct a thorough risk assessment before using this compound in any experimental setting.

References

- 1. 3-Bromo-5-methylpyridine 97 3430-16-8 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the established experimental protocols for determining solubility, providing a framework for researchers to generate this critical data in their own laboratories.

Introduction to this compound

This compound is a bifunctional molecule featuring a 3-bromopyridine moiety and a piperidin-1-ylmethyl group. The brominated pyridine ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in the synthesis of complex pharmaceutical compounds. The piperidine group is a common feature in many pharmacologically active molecules and can influence properties like lipophilicity, aqueous solubility, and metabolic stability. A plausible synthetic route to this compound involves the nucleophilic substitution reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported. Therefore, the following table is provided as a template for researchers to systematically record their experimental findings. It is crucial to determine solubility at controlled temperatures as it is a temperature-dependent property.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Isopropanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization in drug discovery and development. The two primary methods for determining solubility are the thermodynamic (equilibrium) solubility and the kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: The resulting suspension is agitated at a constant temperature using a shaker or rotator. This process can take from 24 to 72 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[2]

Kinetic Solubility

Kinetic solubility is a measure of how readily a compound dissolves in a solvent under specific, often high-throughput, conditions. It is commonly used in the early stages of drug discovery for rapid screening of compounds.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).[3]

-